REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][N:8]=2)[CH2:3][CH2:2]1.[I:14]([O-])(=O)=O.[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[I:14][C:10]1[C:11]([NH2:13])=[CH:12][C:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[N:8][CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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O1CCC(CC1)C1=NC=CC(=C1)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
|
CUSTOM
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Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was then cooled in an ice-bath
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted three times with tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CONCENTRATION
|
Details
|
200 ml ethyl acetate and then concentrated in vacuo to 70 ml
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=NC1)C1CCOCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.68 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |